molecular formula C7H9N3O2 B11916752 4-Methoxy-6-methylpyrimidine-2-carboxamide

4-Methoxy-6-methylpyrimidine-2-carboxamide

Cat. No.: B11916752
M. Wt: 167.17 g/mol
InChI Key: NUIOELDVWVKCKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylpyrimidine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with a suitable amide source, such as ammonium carbonate or an amine, in the presence of a catalyst . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-methoxy-6-methylpyrimidine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(12-2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)

InChI Key

NUIOELDVWVKCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N)OC

Origin of Product

United States

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